molecular formula C22H31NO2 B15076798 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline CAS No. 114203-82-6

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline

Cat. No.: B15076798
CAS No.: 114203-82-6
M. Wt: 341.5 g/mol
InChI Key: SNURMEDSOLSWTL-UHFFFAOYSA-N
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Description

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is a substituted aniline derivative characterized by a tert-octylphenoxy ethoxy side chain. The tert-octyl group (1,1,3,3-tetramethylbutyl) introduces significant steric bulk and hydrophobicity, distinguishing it from simpler alkyl or aryl-substituted anilines. This compound is structurally analogous to 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a surfactant-like molecule with industrial applications .

Properties

CAS No.

114203-82-6

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]aniline

InChI

InChI=1S/C22H31NO2/c1-21(2,3)16-22(4,5)17-10-12-18(13-11-17)24-14-15-25-20-9-7-6-8-19(20)23/h6-13H,14-16,23H2,1-5H3

InChI Key

SNURMEDSOLSWTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline typically involves the reaction of 4-tert-octylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate . This reaction forms an intermediate, which is then reacted with aniline to produce the final compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure a high yield of the desired product.

Chemical Reactions Analysis

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The tert-octylphenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline and related aniline derivatives:

Compound Name Substituents CAS Number Key Features Reference
This compound 4-Tert-octylphenoxy ethoxy group Not provided Bulky tert-octyl group enhances hydrophobicity and steric hindrance -
2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline Tri-ethoxy linker with aminophenoxy branches 7249-78-7 High polarity due to multiple ethoxy groups; used in dendrimer synthesis
2-(2,2,2-Trifluoroethoxy)aniline Trifluoroethoxy group (-OCH2CF3) 57946-60-8 Electron-withdrawing CF3 group increases chemical stability and reactivity
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline Dimethylamino-ethoxy and phenylmethyl groups 101602-60-2 Amphiphilic structure; potential CNS applications due to tertiary amine
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline Pentyloxybenzyl and phenoxyethoxy substituents 1040687-46-4 Dual alkoxy chains enhance lipid solubility; explored in material science

Physicochemical Properties

  • Hydrophobicity : The tert-octyl group in the target compound significantly increases logP compared to derivatives like 2-(2,2,2-trifluoroethoxy)aniline (logP ~2.5 estimated) .
  • Thermal Stability: Bulky tert-octylphenoxy groups may improve thermal stability relative to smaller alkyl chains (e.g., ethyl or pentyloxy in ).
  • Synthetic Complexity : Multi-step synthesis involving etherification and diazonium coupling (similar to methods in ), but tert-octyl introduction requires specialized alkylation conditions.

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